molecular formula C13H16N4O B3815167 N-isopropyl-6-(6-methoxypyridin-3-yl)pyrimidin-4-amine

N-isopropyl-6-(6-methoxypyridin-3-yl)pyrimidin-4-amine

Cat. No. B3815167
M. Wt: 244.29 g/mol
InChI Key: MOUAISVWGOAGLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-isopropyl-6-(6-methoxypyridin-3-yl)pyrimidin-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a potent inhibitor of a specific enzyme, making it a promising candidate for the treatment of various diseases. In

Mechanism of Action

The mechanism of action of N-isopropyl-6-(6-methoxypyridin-3-yl)pyrimidin-4-amine involves the inhibition of BTK. BTK is a key enzyme involved in the signaling pathway of B cells. Inhibition of BTK prevents the activation of B cells, thereby reducing the production of antibodies and inflammatory cytokines. This mechanism of action makes N-isopropyl-6-(6-methoxypyridin-3-yl)pyrimidin-4-amine a promising candidate for the treatment of various diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-isopropyl-6-(6-methoxypyridin-3-yl)pyrimidin-4-amine have been extensively studied. Inhibition of BTK by this compound has been shown to reduce the production of antibodies and inflammatory cytokines, leading to a decrease in inflammation and immune-mediated damage. This compound has also been shown to have a favorable safety profile, with no significant adverse effects observed in preclinical studies.

Advantages and Limitations for Lab Experiments

The advantages of using N-isopropyl-6-(6-methoxypyridin-3-yl)pyrimidin-4-amine in lab experiments include its potent inhibitory activity against BTK, its favorable safety profile, and its potential applications in drug discovery and development. However, the limitations of using this compound in lab experiments include its complex synthesis method, its high cost, and the need for specialized equipment and expertise.

Future Directions

There are several future directions for the research and development of N-isopropyl-6-(6-methoxypyridin-3-yl)pyrimidin-4-amine. These include:
1. Further optimization of the synthesis method to improve yield and reduce cost.
2. Investigation of the potential applications of this compound in the treatment of other diseases, such as rheumatoid arthritis and multiple sclerosis.
3. Development of novel drug formulations and delivery systems to improve the bioavailability and efficacy of this compound.
4. Investigation of the potential side effects and toxicity of this compound in clinical trials.
5. Identification of new targets for this compound and the development of novel inhibitors with improved selectivity and potency.
Conclusion
N-isopropyl-6-(6-methoxypyridin-3-yl)pyrimidin-4-amine is a promising compound with potential applications in drug discovery and development. Its potent inhibitory activity against BTK makes it a promising candidate for the treatment of various diseases, including B cell malignancies, autoimmune diseases, and inflammatory disorders. Further research and development of this compound are needed to fully understand its potential applications and limitations.

Scientific Research Applications

N-isopropyl-6-(6-methoxypyridin-3-yl)pyrimidin-4-amine has been extensively studied for its potential applications in drug discovery and development. This compound is a potent inhibitor of a specific enzyme called Bruton's tyrosine kinase (BTK), which plays a crucial role in the development and functioning of B cells. Inhibition of BTK has been shown to be effective in the treatment of various diseases, including B cell malignancies, autoimmune diseases, and inflammatory disorders.

properties

IUPAC Name

6-(6-methoxypyridin-3-yl)-N-propan-2-ylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O/c1-9(2)17-12-6-11(15-8-16-12)10-4-5-13(18-3)14-7-10/h4-9H,1-3H3,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOUAISVWGOAGLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC=NC(=C1)C2=CN=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Isopropyl-6-(6-methoxypyridin-3-YL)pyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-isopropyl-6-(6-methoxypyridin-3-yl)pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
N-isopropyl-6-(6-methoxypyridin-3-yl)pyrimidin-4-amine
Reactant of Route 3
Reactant of Route 3
N-isopropyl-6-(6-methoxypyridin-3-yl)pyrimidin-4-amine
Reactant of Route 4
Reactant of Route 4
N-isopropyl-6-(6-methoxypyridin-3-yl)pyrimidin-4-amine
Reactant of Route 5
Reactant of Route 5
N-isopropyl-6-(6-methoxypyridin-3-yl)pyrimidin-4-amine
Reactant of Route 6
Reactant of Route 6
N-isopropyl-6-(6-methoxypyridin-3-yl)pyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.